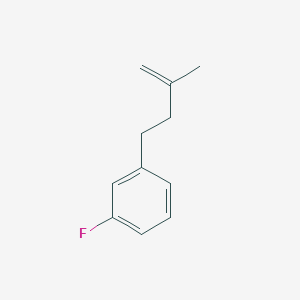

4-(3-Fluorophenyl)-2-methyl-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

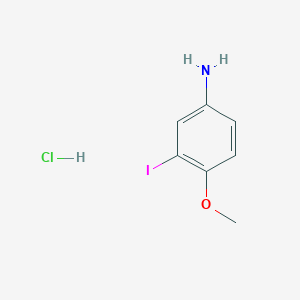

4-(3-Fluorophenyl)-2-methyl-1-butene, also known as 3-fluoro-4-methyl-1-butene, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a pungent odor and has a melting point of -54.6°C and boiling point of 91.2°C. It is insoluble in water but soluble in organic solvents. It has a molecular weight of 140.19 g/mol and a molecular formula of C10H12F. It is a highly flammable compound and should be handled with caution.

Aplicaciones Científicas De Investigación

Synthesis and Polymerization Applications

One notable application of compounds related to 4-(3-Fluorophenyl)-2-methyl-1-butene is in the synthesis of telechelic oligomers. For example, 2,3-Di-(4-fluorophenyl)buta-1,3-diene, a compound with a similar structure, has been copolymerized with methyl methacrylate and styrene by a radical mechanism. The resulting copolymers, upon ozonolysis, yield telechelic oligomers with 4-fluorophenyl ketone end groups. These oligomers exhibit 1,4-configurations predominantly, indicating specific structural formations during polymerization (Dix, Ebdon, & Hodge, 1993).

Mechanistic Studies in Organic Reactions

In organic chemistry, the behavior of certain compounds under specific conditions provides insight into reaction mechanisms. For instance, the reaction of arc-generated carbon atoms with tert-butylbenzene, a process similar to interactions involving 4-(3-Fluorophenyl)-2-methyl-1-butene, produces 3-methyl-3-phenyl-1-butene among other compounds. This reaction, involving carbon insertion followed by hydrogen shifts, highlights the complexity of organic reaction mechanisms and the potential roles of fluoro-substituted butenes in such processes (Armstrong, Zheng, & Shevlin, 1998).

Propiedades

IUPAC Name |

1-fluoro-3-(3-methylbut-3-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKXVPYYUZQPIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641173 |

Source

|

| Record name | 1-Fluoro-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenyl)-2-methyl-1-butene | |

CAS RN |

731773-07-2 |

Source

|

| Record name | 1-Fluoro-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)